alpha-Sanshool

Descripción

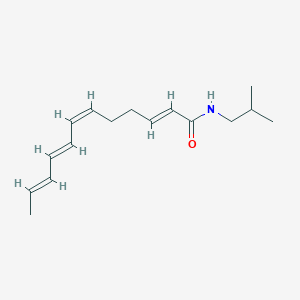

Structure

3D Structure

Propiedades

IUPAC Name |

(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXYHCVXUCYYJT-UEOYEZOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CCCC=CC(=O)NCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C\CC/C=C/C(=O)NCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601319143 |

Source

|

| Record name | Sanshool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-97-2 |

Source

|

| Record name | Sanshool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sanshool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sanshool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neoherculin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB7LBG97PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Alpha-Sanshool from Zanthoxylum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-sanshool, a bioactive unsaturated fatty acid amide found in plants of the Zanthoxylum genus, is renowned for inducing the characteristic tingling and numbing sensation associated with Sichuan pepper. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound and its closely related derivatives. It details the historical context of its discovery, outlines modern experimental protocols for its extraction and purification, presents quantitative data from various studies, and illustrates the key signaling pathways through which it exerts its sensory effects. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Chemistry of a Unique Sensation

The genus Zanthoxylum, belonging to the Rutaceae family, encompasses a variety of aromatic plants, the most famous of which are the species used to produce Sichuan pepper. The unique sensory experience of consuming Sichuan pepper is not one of heat, like that produced by capsaicin (B1668287) in chili peppers, but rather a tingling, buzzing, and numbing sensation known as paresthesia. The primary chemical constituent responsible for this effect is this compound, along with a family of structurally related polyunsaturated fatty acid amides.

This guide focuses on the seminal work leading to the identification of this compound and the contemporary methods employed for its isolation and characterization. Understanding these processes is crucial for the further investigation of its pharmacological properties and potential therapeutic applications.

Historical Perspective: The Discovery of this compound

The initial elucidation of the chemical structures of the pungent principles in Zanthoxylum species dates back to the mid-20th century. The pioneering work of Crombie and Tayler in the 1950s was instrumental in identifying and characterizing the sanshool amides. Their research, published in the Journal of the Chemical Society, laid the foundation for our current understanding of these unique natural products. The first complete structure of this compound was reported by Crombie in 1952 and 1954, with a more detailed account of its constitution and configuration published in 1957.[1]

Physicochemical and Spectroscopic Data of Sanshools

The sanshools are characterized by a polyunsaturated fatty acid chain connected to an isobutylamide group. Hydroxylated derivatives, such as hydroxy-alpha-sanshool, are also prevalent and often more abundant. The precise chemical structure of these compounds has been confirmed through various spectroscopic techniques.

Table 1: Physicochemical Properties of Hydroxy-alpha-sanshool

| Property | Value |

| Molecular Formula | C₁₆H₂₅NO₂ |

| Molecular Weight | 263.38 g/mol |

| CAS Number | 83883-10-7 |

| Boiling Point | 471.50 °C |

| Density | 0.973 g/cm³ |

| Flash Point | 239.0 °C |

Table 2: Spectroscopic Data for Hydroxy-alpha-sanshool (Representative Data)

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | Mass Spectrometry (ESI-MS) |

| Chemical Shift (ppm) | Chemical Shift (ppm) | m/z |

| δ 0.93 (d, 6H) | δ 17.9 | [M+H]⁺: 264.1958 |

| δ 1.81 (m, 1H) | δ 28.6 | [M+Na]⁺: 286.1778 |

| δ 2.21 (t, 2H) | δ 32.2 | |

| δ 3.16 (t, 2H) | δ 47.1 | |

| δ 5.80-6.40 (m, 6H) | δ 122.5-143.0 (olefinic C) | |

| δ 7.25 (m, 1H) | δ 165.8 (C=O) |

Note: The spectroscopic data provided is for hydroxy-alpha-sanshool, a closely related and extensively studied derivative. Specific data for this compound is less commonly reported in recent literature.

Experimental Protocols: From Plant Material to Purified Compound

The isolation of sanshools from Zanthoxylum pericarps generally involves solvent extraction followed by chromatographic purification. The following protocols are based on established methods for the isolation of hydroxy-alpha-sanshool, which can be adapted for the purification of this compound.

Extraction

Objective: To extract the crude mixture of sanshools from the dried pericarps of Zanthoxylum.

Materials:

-

Dried pericarps of Zanthoxylum bungeanum or Zanthoxylum piperitum

-

Methanol (B129727) or Ethanol (B145695) (analytical grade)

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper and funnel

Procedure:

-

Grind the dried pericarps into a fine powder.

-

Suspend the powder in methanol or ethanol (e.g., 50 g of powder in 1000 mL of solvent).

-

Perform ultrasonic-assisted extraction for 60 minutes at 40°C. Repeat this step three times to ensure exhaustive extraction.

-

Filter the combined extracts to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification by Column Chromatography

Objective: To separate the sanshools from other co-extracted compounds.

Materials:

-

Crude extract

-

Silica (B1680970) gel (200-300 mesh)

-

Glass chromatography column

-

Solvent system: Petroleum ether and Ethyl acetate

-

Thin Layer Chromatography (TLC) plates

-

Rotary evaporator

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial elution solvent.

-

Prepare a silica gel slurry in petroleum ether and pack the chromatography column.

-

Load the dissolved crude extract onto the top of the silica gel column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a non-polar mixture (e.g., 2:1 petroleum ether:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the target sanshools based on their TLC profiles.

-

Evaporate the solvent from the combined fractions using a rotary evaporator to yield a purified sanshool mixture.

High-Purity Isolation by Preparative HPLC

Objective: To isolate individual sanshools, such as this compound, to a high degree of purity.

Materials:

-

Purified sanshool mixture from column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvent system: Methanol and Water or Acetonitrile and Water

-

Rotary evaporator

Procedure:

-

Dissolve the purified sanshool mixture in the mobile phase.

-

Set up the preparative HPLC system with an appropriate C18 column and a gradient elution method (e.g., starting with 70% methanol in water and increasing to 100% methanol).

-

Inject the sample and collect the fractions corresponding to the desired peaks.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the isolated this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent mixture (e.g., ethyl acetate:n-hexane).

Quantitative Data

The yield and purity of isolated sanshools can vary depending on the plant source and the extraction and purification methods employed. The following table summarizes representative quantitative data for the isolation of hydroxy-alpha-sanshool.

Table 3: Representative Yield and Purity of Hydroxy-alpha-sanshool

| Zanthoxylum Species | Starting Material | Extraction Method | Purification Method | Yield | Purity | Reference |

| Z. bungeanum | 50 g dried fruit | Methanol extraction | Silica gel chromatography, preparative HPLC, recrystallization | 200 mg | >98% | [2] |

| Z. armatum | Dried fruit powder | 70% Ethanol extraction | Silica gel column chromatography | 12.42% | 98.34% | [3] |

| Z. bungeanum | Hydrodistillation residue | Ultrasound-assisted enzymatic extraction | - | 7.87% (of total hydroxy-sanshools) | Not specified | [4] |

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

Caption: Figure 1. General Experimental Workflow for the Isolation of this compound.

Signaling Pathway of this compound

References

- 1. m.youtube.com [m.youtube.com]

- 2. Frontiers | Hydroxy-α-sanshool isolated from Zanthoxylum bungeanum Maxim. has antidiabetic effects on high-fat-fed and streptozotocin-treated mice via increasing glycogen synthesis by regulation of PI3K/Akt/GSK-3β/GS signaling [frontiersin.org]

- 3. Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrasound-assisted enzymatic extraction of hydroxy-sanshool compounds from the hydrodistillation residue of two Sichuan peppers: optimization, quantification and pungent taste contribution evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Action of Alpha-Sanshool on Sensory Neurons

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alpha-sanshool, the primary pungent and tingling compound in Szechuan pepper, exerts a complex and multifaceted influence on sensory neurons. Its unique sensory properties arise from a dual mechanism of action, targeting both two-pore domain potassium (KCNK) channels and members of the transient receptor potential (TRP) channel family. This technical guide provides a comprehensive overview of the molecular interactions and downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Molecular Targets of this compound

This compound's primary molecular targets in sensory neurons are a subject of ongoing research, with compelling evidence supporting its interaction with two distinct classes of ion channels:

-

Two-Pore Domain Potassium (KCNK) Channels: this compound acts as an inhibitor of specific KCNK channels, namely KCNK3 (TASK-1), KCNK9 (TASK-3), and KCNK18 (TRESK).[1][2][3][4] These channels are considered "leak" channels, contributing to the establishment and maintenance of the resting membrane potential in neurons. By inhibiting these channels, this compound reduces the outward flow of potassium ions, leading to membrane depolarization and increased neuronal excitability.[1]

-

Transient Receptor Potential (TRP) Channels: this compound is an agonist of TRPV1 and TRPA1 channels.[5][6][7][8] These channels are non-selective cation channels known for their roles in nociception and thermosensation. Activation of TRPV1 and TRPA1 by this compound leads to an influx of cations, primarily Ca2+ and Na+, which also results in membrane depolarization and the generation of action potentials.[5][6]

The relative contribution of KCNK channel inhibition versus TRP channel activation to the characteristic tingling sensation remains a topic of scientific discussion. Some studies suggest that the inhibition of KCNK channels in mechanosensitive neurons is the primary driver of the tingling paresthesia, while others emphasize the role of TRPV1 and TRPA1 activation in the overall sensory experience.[9][10]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the interaction of this compound with its molecular targets.

Table 1: Inhibition of Two-Pore Domain Potassium (KCNK) Channels by this compound

| Channel | IC50 (µM) | Experimental System | Reference |

| KCNK3 (TASK-1) | 30.3 ± 4.9 | Xenopus laevis oocytes | [1] |

| KCNK9 (TASK-3) | 450 ± 30.1 | Xenopus laevis oocytes | [1] |

| KCNK18 (TRESK) | 50.2 ± 1.9 | Xenopus laevis oocytes | [1] |

Table 2: Activation of Transient Receptor Potential (TRP) Channels by this compound

| Channel | EC50 (µM) | Experimental System | Reference |

| TRPV1 | 1.1 | Not specified | [5] |

| TRPA1 | 69 | Not specified | [5] |

| rat TRPV1 | 5.3 (gamma-sanshool) | Not specified | [11] |

Signaling Pathways and Mechanisms

The interaction of this compound with its target ion channels triggers distinct signaling cascades within sensory neurons, ultimately leading to the generation of action potentials and the perception of tingling and pungent sensations.

KCNK Channel Inhibition Pathway

The inhibition of KCNK channels by this compound directly impacts the membrane potential of sensory neurons.

Caption: this compound inhibits KCNK channels, leading to sensory neuron activation.

This pathway is particularly implicated in the activation of mechanosensitive neurons, contributing to the characteristic tingling sensation that is distinct from the burning sensation produced by other pungent compounds like capsaicin.[9]

TRP Channel Activation Pathway

The activation of TRPV1 and TRPA1 channels by this compound initiates a cation influx that also depolarizes the sensory neuron.

Caption: this compound activates TRP channels, contributing to sensory perception.

This pathway is thought to contribute to both the pungent and tingling aspects of the sensation elicited by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the ion currents across the membrane of a single sensory neuron and to record action potentials.

References

- 1. Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxy-α sanshool induces colonic motor activity in rat proximal colon: a possible involvement of KCNK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A tingling sanshool derivative excites primary sensory neurons and elicits nocifensive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jneurosci.org [jneurosci.org]

- 10. Psychophysical Evaluation of a Sanshool Derivative (Alkylamide) and the Elucidation of Mechanisms Subserving Tingle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Neurobiology of Tingling: A Technical Guide to the Somatosensory Effects of Alpha-Sanshool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-sanshool, the pungent alkylamide derived from Szechuan peppercorns, elicits a unique tingling and numbing paresthesia that has garnered significant interest within the fields of neurobiology and pharmacology. This sensation is not a gustatory or olfactory experience but rather a tactile one, mediated by the complex interplay between this compound and specific components of the peripheral nervous system. This technical guide provides an in-depth exploration of the neurobiological mechanisms underlying the tingling sensation induced by this compound. It details the molecular targets, the affected neuronal populations, and the downstream signaling pathways. Furthermore, this document offers a compilation of key experimental protocols and quantitative data to serve as a comprehensive resource for researchers investigating somatosensation and developing novel therapeutic agents targeting sensory pathways.

Mechanism of Action: A Dual-Pronged Approach

The tingling sensation, or paresthesia, induced by this compound is primarily attributed to its interaction with specific ion channels expressed on sensory neurons. Current research points to a dual mechanism of action: the activation of Transient Receptor Potential (TRP) channels and the inhibition of two-pore domain potassium (KCNK) channels.[1][2]

Activation of TRP Channels

This compound has been shown to activate members of the Transient Receptor Potential (TRP) family of ion channels, specifically TRPA1 and TRPV1.[3][4] These channels are well-known polymodal sensors involved in the detection of thermal stimuli, mechanical forces, and pungent chemical compounds.

-

TRPV1 (Transient Receptor Potential Vanilloid 1): Often referred to as the capsaicin (B1668287) receptor, TRPV1 is a non-selective cation channel activated by heat, protons, and vanilloid compounds. The activation of TRPV1 by this compound leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the sensory neuron and the generation of action potentials.[3][4] This activation contributes to the burning and tingling sensations associated with Szechuan pepper.

-

TRPA1 (Transient Receptor Potential Ankryin 1): TRPA1 is another non-selective cation channel implicated in the detection of irritants and inflammatory agents. This compound acts as a TRPA1 agonist, further contributing to the complex sensory profile of the molecule.[3][4] The co-activation of both TRPV1 and TRPA1 likely underlies the multifaceted nature of the tingling and numbing sensations.

Inhibition of Two-Pore Domain Potassium (KCNK) Channels

In addition to activating TRP channels, hydroxy-α-sanshool excites sensory neurons by inhibiting background potassium leak channels.[5] Specifically, it targets three members of the two-pore domain potassium (KCNK) channel family: KCNK3 (TASK-1), KCNK9 (TASK-3), and KCNK18 (TRESK).[5][6][7] These channels are crucial for setting the resting membrane potential of neurons. By inhibiting these K+ channels, this compound reduces the outward flow of potassium ions, leading to a depolarization of the neuronal membrane. This depolarization brings the neuron closer to its firing threshold, increasing its excitability and contributing to the spontaneous firing that is perceived as tingling.[5]

Affected Neuronal Populations

This compound does not activate all sensory neurons indiscriminately. Instead, it targets specific subpopulations of primary afferent fibers, which explains the distinct nature of the tingling sensation. The primary neuronal targets include:

-

D-hair Afferents: These are highly sensitive, rapidly adapting mechanoreceptors that innervate hair follicles.[5][8] Studies using ex vivo skin-nerve preparations have demonstrated that this compound potently activates virtually all D-hair afferents.[5][8] The activation of these fibers, which are normally responsive to light touch and movement, is thought to be a major contributor to the tingling sensation.

-

Aβ Fibers: A subset of myelinated Aβ fibers, which are typically involved in the perception of light touch and pressure, are also activated by this compound.[5][8]

-

C Fibers: this compound also activates a population of unmyelinated C fibers.[5][8] As C fibers are often associated with the transmission of pain and temperature information, their activation by this compound likely contributes to the pungent and sometimes mildly irritating aspects of the sensation.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the interaction of this compound and related compounds with their molecular targets.

| Compound | Target Channel | Cell Type | Assay | Value | Reference |

| Hydroxy-α-sanshool | KCNK3, KCNK9, KCNK18 | Sensory Neurons | Whole-cell voltage-clamp | IC50: 69.5 ± 5.3 μM | [5] |

| γ-sanshool | rat TRPV1 | HEK293 cells | Calcium imaging | EC50: 5.3 μM | [8][9] |

| Hydroxy-α-sanshool | TRPA1 | HEK293 cells | Calcium imaging | EC50: 69 µM | [10] |

| Hydroxy-α-sanshool | TRPV1 | HEK293 cells | Calcium imaging | - | [3][4] |

| Isobutylalkenyl amide (IBA) | - | DRG neurons | Calcium imaging | 34% of neurons responded | [11][12] |

Table 1: Potency of Sanshool Compounds on Ion Channels

| Sanshool Compound | Scoville Unit (SU) Range | Predominant Sensation | Reference |

| α-sanshool | 80,000–110,000 | Burning and tingling | [9][13] |

| β-sanshool | 80,000–110,000 | - | [9][13] |

| γ-sanshool | 80,000–110,000 | Burning and fresh | [9][13] |

| δ-sanshool | 80,000–110,000 | - | [9][13] |

| Hydroxy-α-sanshool | 3-5 fold lower than sanshools | Tingling and numbing | [9][13] |

| Hydroxy-β-sanshool | 3-5 fold lower than sanshools | - | [9][13] |

Table 2: Sensory Properties of Sanshool Compounds

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to record ion channel activity from cultured DRG neurons in response to this compound application.

4.1.1. DRG Neuron Culture

-

Dissect dorsal root ganglia from neonatal or adult rodents.

-

Enzymatically digest the ganglia using a solution containing collagenase and trypsin to dissociate the neurons.

-

Plate the dissociated neurons on coated coverslips (e.g., with poly-L-ornithine and laminin).

-

Culture the neurons in a suitable medium (e.g., DMEM/F12 with serum and growth factors) for 24-48 hours before recording.

4.1.2. Electrophysiological Recording

-

Transfer a coverslip with adherent DRG neurons to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., aCSF) bubbled with 95% O2 and 5% CO2.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with an internal solution containing a potassium-based buffer.

-

Establish a gigaohm seal between the pipette tip and the membrane of a target neuron.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a potential of -60 mV and apply voltage ramps or steps to elicit currents.

-

In current-clamp mode, record the resting membrane potential and inject current to elicit action potentials.

-

Bath-apply this compound at various concentrations and record the changes in holding current (voltage-clamp) or membrane potential and firing rate (current-clamp).

Calcium Imaging of TRP Channel Activation in HEK293 Cells

This protocol allows for the measurement of intracellular calcium influx in response to this compound in a heterologous expression system.

4.2.1. Cell Culture and Transfection

-

Culture HEK293 cells in DMEM supplemented with 10% FBS.

-

Plate the cells onto poly-L-ornithine-coated 96-well plates.

-

Transfect the cells with plasmids encoding the human TRPA1 or TRPV1 channel using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Allow 24-48 hours for channel expression.

4.2.2. Calcium Imaging

-

Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

-

Wash the cells with a recording buffer (e.g., HBSS).

-

Use a fluorescence plate reader (e.g., FlexStation 3) or a fluorescence microscope to measure baseline fluorescence.

-

Apply this compound at various concentrations and record the change in fluorescence intensity over time.

-

The increase in fluorescence corresponds to an influx of intracellular calcium, indicating channel activation.

Behavioral Assay for Oral Sensation in Mice

This assay quantifies the aversive or attractive response of mice to the oral sensation produced by this compound.

4.3.1. Animal Habituation

-

Individually house mice and water-deprive them for a set period (e.g., 24 hours) to motivate drinking behavior.

-

Habituate the mice to a two-bottle choice paradigm with both bottles containing water for several days.

4.3.2. Licking Behavior Test

-

On the test day, present the mice with a choice between a bottle containing a vehicle solution and a bottle containing a solution with this compound.

-

Use a lickometer to record the number and duration of licks from each bottle over a defined period (e.g., 20 minutes).

-

A significant decrease in licking from the this compound-containing bottle compared to the vehicle indicates an aversive response to the tingling sensation.

Mandatory Visualizations

Caption: Signaling pathway of this compound in sensory neurons.

References

- 1. Compounds from Sichuan and Melegueta peppers activate, covalently and non-covalently, TRPA1 and TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiological basis of tingling paresthesia evoked by hydroxy-alpha-sanshool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiological Basis of Tingling Paresthesia Evokedby Hydroxy-α-Sanshool - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. Pungent qualities of sanshool-related compounds evaluated by a sensory test and activation of rat TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A tingling sanshool derivative excites primary sensory neurons and elicits nocifensive behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A tingling sanshool derivative excites primary sensory neurons and elicits nocifensive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unraveling the Tingle: A Pharmacological Profile of Hydroxy-Alpha-Sanshool

For Researchers, Scientists, and Drug Development Professionals

Hydroxy-alpha-sanshool (B1504358), the primary bioactive compound responsible for the characteristic tingling and numbing sensation of Sichuan pepper, has garnered significant scientific interest for its complex and multifaceted pharmacological actions. This technical guide provides an in-depth analysis of its molecular targets, physiological effects, and the experimental methodologies used to elucidate its mechanisms, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Pharmacological Activity: A Dual-Action Molecule

Hydroxy-alpha-sanshool exerts its distinct sensory effects through a dual mechanism of action, primarily targeting two major classes of ion channels: Transient Receptor Potential (TRP) channels and two-pore domain potassium (KCNK) channels.[1][2] This concomitant activation and inhibition of different neuronal targets contribute to the complex tingling, numbing, and cooling sensations associated with this alkylamide.

Activation of TRP Channels

Hydroxy-alpha-sanshool is a known agonist of both TRPA1 and TRPV1 channels, which are key players in pain and temperature sensation.[3][4] Activation of these non-selective cation channels in sensory neurons leads to depolarization, calcium influx, and the firing of action potentials, resulting in a pungent and tingling sensation.[3][5] Studies have shown that the behavioral responses to hydroxy-alpha-sanshool, such as paw-licking in mice, are significantly reduced in TRPV1-deficient animals, underscoring the crucial role of this channel.[3]

Inhibition of KCNK Channels

In addition to its agonist activity on TRP channels, hydroxy-alpha-sanshool acts as an inhibitor of specific two-pore domain potassium (KCNK) channels, namely KCNK3 (TASK-1), KCNK9 (TASK-3), and KCNK18 (TRESK).[1][6] These channels are considered "leak" channels that help maintain the resting membrane potential of neurons. By inhibiting these channels, hydroxy-alpha-sanshool reduces the potassium efflux, leading to neuronal depolarization and increased excitability.[1] This mechanism is believed to contribute significantly to the tingling and buzzing sensations by affecting a unique subset of sensory neurons, including both nociceptors and light-touch receptors.[1][7]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining the interaction of hydroxy-alpha-sanshool with its primary molecular targets.

| Target Ion Channel | Pharmacological Action | Potency (EC50 / IC50) | Species/Cell Line | Reference |

| TRPV1 | Agonist | 1.1 µM (EC50) | Human Embryonic Kidney (HEK) cells | [8][9] |

| TRPA1 | Agonist | 69 µM (EC50) | Human Embryonic Kidney (HEK) cells | [8][9] |

| KCNK3 (TASK-1) | Inhibitor | ~252 µM (IC50 for KCNK3/KCNK9 heteromer) | Human Embryonic Kidney (HEK) cells | [1] |

| KCNK9 (TASK-3) | Inhibitor | ~252 µM (IC50 for KCNK3/KCNK9 heteromer) | Human Embryonic Kidney (HEK) cells | [1] |

| KCNK18 (TRESK) | Inhibitor | Not explicitly quantified, but demonstrated | Human Embryonic Kidney (HEK) cells | [1] |

Key Signaling Pathways

The interaction of hydroxy-alpha-sanshool with its target ion channels triggers distinct signaling cascades within sensory neurons, ultimately leading to the perception of its characteristic sensations.

Detailed Experimental Protocols

The pharmacological profiling of hydroxy-alpha-sanshool has been accomplished through a combination of in vitro and in vivo experimental approaches.

In Vitro Assays

1. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous expression of ion channels.

-

Transfection: Cells are transiently transfected with plasmids encoding the human TRPA1, TRPV1, or various KCNK channel subunits using standard methods like lipofectamine-based transfection. A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.

2. Calcium Imaging:

-

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of ion channel activation.

-

Methodology:

-

Transfected HEK293 cells or primary cultured sensory neurons are plated on glass coverslips.

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Baseline fluorescence is recorded using a fluorescence microscope.

-

Hydroxy-alpha-sanshool is applied to the cells via a perfusion system.

-

Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded over time. Ratiometric imaging (e.g., 340/380 nm excitation for Fura-2) is used to quantify [Ca²⁺]i.[3]

-

3. Electrophysiology (Patch-Clamp):

-

Objective: To directly measure the ion currents flowing through the channels of interest.

-

Methodology (Whole-Cell Configuration):

-

A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single transfected HEK293 cell or a sensory neuron.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

Hydroxy-alpha-sanshool is applied to the cell, and the resulting inward or outward currents are recorded using an amplifier and data acquisition system.[1][3]

-

-

Methodology (Inside-Out Patch):

-

After forming a gigaseal, the pipette is retracted to excise a patch of membrane with the intracellular side facing the bath solution.

-

This configuration allows for the application of hydroxy-alpha-sanshool to either the intracellular or extracellular face of the channel to determine the site of action.[1]

-

In Vivo Assays

1. Animal Models:

-

Species: Wild-type and genetically modified mice (e.g., TRPV1 knockout) are commonly used.

-

Housing: Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Behavioral Assays (Nocifensive Behavior):

-

Objective: To assess the in vivo physiological effects of hydroxy-alpha-sanshool.

-

Methodology:

-

A defined concentration of hydroxy-alpha-sanshool is injected into the hind paw of a mouse.

-

The animal is placed in an observation chamber.

-

The amount of time the animal spends licking or flinching the injected paw is recorded over a set period (e.g., 20 minutes).

-

This response is compared between wild-type and knockout mice to determine the involvement of specific receptors.[3]

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the pharmacological characterization of hydroxy-alpha-sanshool.

Conclusion

Hydroxy-alpha-sanshool presents a fascinating case of a natural compound with a complex pharmacological profile, acting as both an agonist and an antagonist on different classes of ion channels. Its ability to modulate the activity of TRPA1, TRPV1, and a subset of KCNK channels provides a molecular basis for its unique sensory effects. The detailed understanding of its mechanisms of action, facilitated by the experimental protocols outlined in this guide, opens avenues for its potential application in sensory research and as a pharmacological tool to probe the function of these ion channels in health and disease. Further research into the structure-activity relationships of sanshools and their derivatives may lead to the development of novel therapeutic agents targeting these pathways.

References

- 1. Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxy-α-sanshool - Wikipedia [en.wikipedia.org]

- 3. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxy-α-sanshool | 83883-10-7 | FH36486 | Biosynth [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxy-α sanshool induces colonic motor activity in rat proximal colon: a possible involvement of KCNK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological Basis of Tingling Paresthesia Evokedby Hydroxy-α-Sanshool - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Hydroxy-α-sanshool | TRPA1/TRPV1 Agonist | AmBeed.com [ambeed.com]

The Dual Modality of Alpha-Sanshool: A Technical Guide to its Interaction with TRP Channels

For Immediate Release

IV. Executive Summary

Alpha-sanshool, the pungent bioactive compound derived from Szechuan peppercorns, elicits a unique tingling and numbing sensation that has intrigued scientists for decades. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's physiological effects, with a primary focus on its interaction with Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of sensory perception and the therapeutic potential of TRP channel modulators. We present a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. Furthermore, we address the ongoing scientific debate regarding the primary molecular targets of this compound, offering a balanced perspective on the roles of both TRP channels and two-pore domain potassium (KCNK) channels.

V. Introduction

This compound and its hydroxylated form, hydroxy-alpha-sanshool, are alkylamides responsible for the characteristic paresthesia induced by the consumption of Szechuan pepper.[1][2] These compounds are of significant interest to the scientific community due to their ability to activate sensory neurons.[3][4] The primary focus of research has been on their interaction with TRP channels, which are crucial mediators of thermal, chemical, and mechanical sensations. Specifically, TRPV1, the capsaicin (B1668287) receptor, and TRPA1, a receptor for pungent compounds like mustard oil, have been identified as molecular targets for this compound.[3][5] Activation of these channels in sensory neurons leads to depolarization and the sensation of tingling and pungency.[3] However, a compelling body of evidence also points towards the inhibition of specific KCNK channels as a key mechanism of action, suggesting a more complex pharmacology than initially understood.[1][2][6] This guide will delve into the technical details of these interactions, providing the necessary information for researchers to design and interpret experiments in this field.

VI. Quantitative Data: this compound Interaction with TRP and KCNK Channels

The following tables summarize the available quantitative data on the potency of this compound and its derivatives on TRP and KCNK channels. These values have been compiled from various studies employing different experimental systems, which may account for the observed variability.

Table 1: Agonist Potency (EC50) of Sanshool Derivatives on TRP Channels

| Compound | Channel | Species | Expression System | EC50 (µM) | Reference(s) |

| Hydroxy-α-sanshool | TRPV1 | Human | CHO Cells | 1.1 | [7] |

| Hydroxy-α-sanshool | TRPV1 | Rat | Cultured DRG Neurons | 66.2 | [7] |

| γ-sanshool | TRPV1 | Rat | Not Specified | 5.3 | [8][9] |

| Hydroxy-α-sanshool | TRPA1 | Human | CHO Cells | 69 | [7] |

Table 2: Inhibitory Potency (IC50) of Hydroxy-α-sanshool on KCNK Channels

| Channel | Species | Expression System | IC50 (µM) | Reference(s) |

| KCNK3 (TASK-1) | Not Specified | Xenopus Oocytes | 30.3 ± 4.9 | [1] |

| KCNK9 (TASK-3) | Not Specified | Xenopus Oocytes | 450 ± 30.1 | [1] |

| KCNK18 (TRESK) | Not Specified | Xenopus Oocytes | 50.2 ± 1.9 | [1] |

| KCNK3/KCNK9 Heteromer | Not Specified | Xenopus Oocytes | 252 ± 31 | [1] |

VII. Signaling Pathways

The interaction of this compound with sensory neurons triggers a cascade of signaling events. The two predominant proposed pathways are detailed below.

A. TRP Channel-Mediated Signaling

Activation of TRPV1 and TRPA1 by this compound leads to a rapid influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron.[4] This influx causes depolarization of the cell membrane, which, if it reaches the threshold, triggers the firing of action potentials. These signals are then transmitted to the central nervous system, where they are interpreted as a tingling and pungent sensation.[3] The activation of these channels can be modulated by intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC), which can sensitize the channels and lower their activation threshold.[7][9]

References

- 1. Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A tingling sanshool derivative excites primary sensory neurons and elicits nocifensive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Inhibition of KCNK Channels by Alpha-Sanshool

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the inhibition of two-pore domain potassium (KCNK) channels by hydroxy-α-sanshool, the primary pungent and neuroactive compound in Szechuan peppers.

Executive Summary

Hydroxy-α-sanshool, an alkylamide derived from plants of the Xanthoxylum genus, elicits unique tingling and numbing sensations by directly interacting with specific ion channels on sensory neurons. Research has identified that its primary mechanism of action involves the inhibition of a subset of two-pore domain potassium (KCNK) channels, specifically KCNK3 (TASK-1), KCNK9 (TASK-3), and KCNK18 (TRESK).[1][2][3] These channels are crucial for setting the resting membrane potential in many excitable cells.[4] By inhibiting these "leak" potassium channels, α-sanshool reduces the outward flow of potassium ions, leading to membrane depolarization and an increase in neuronal excitability. This direct channel blockade provides a molecular basis for the distinct psychophysical sensations associated with Szechuan pepper and highlights a potential avenue for developing novel therapeutics targeting neuronal excitability.[1]

Quantitative Data: Inhibitory Profile of Hydroxy-α-Sanshool

The inhibitory potency of hydroxy-α-sanshool has been quantified against several KCNK channel subtypes using electrophysiological techniques. The data, primarily derived from two-electrode voltage-clamp (TEVC) experiments on Xenopus oocytes expressing specific KCNK channels, is summarized below.

Table 2.1: IC₅₀ Values for KCNK Channel Inhibition

| Channel Subtype | Common Name | IC₅₀ (μM) | Reference |

| KCNK3 | TASK-1 | 30.3 ± 4.9 | [1] |

| KCNK18 | TRESK | 50.2 ± 1.9 | [1] |

| KCNK9 | TASK-3 | 450 ± 30.1 | [1] |

| KCNK3/KCNK9 (Heteromer) | - | 252 ± 31 | [1] |

Table 2.2: Percent Suppression of Leak Current by 100 μM Hydroxy-α-Sanshool

| KCNK Channel Subtype | Mean Percent Suppression (%) | Reference |

| KCNK3 | ~85% | [1] |

| KCNK9 | ~20% | [1] |

| KCNK18 | ~60% | [1] |

| Other KCNK Subtypes | Not Significantly Inhibited | [1] |

Note: "Other KCNK Subtypes" tested include KCNK1, KCNK2, KCNK4, KCNK5, KCNK6, KCNK10, KCNK13, KCNK16, and KCNK17, which showed minimal to no inhibition by hydroxy-α-sanshool.[4]

Signaling Pathway and Mechanism of Action

Unlike many chemosensory agents that rely on G protein-coupled receptor (GPCR) signaling, hydroxy-α-sanshool acts as a direct inhibitor of specific KCNK channels. The resulting membrane depolarization lowers the threshold for action potential firing, leading to the activation of somatosensory neurons. This activation of both small-diameter nociceptors and large-diameter mechanoreceptors is believed to underlie the compound's complex sensory profile, including pungency, tingling, and numbing sensations.[1][5]

Key Experimental Protocols

The following protocols are foundational for studying the interaction between α-sanshool and KCNK channels.

This technique is essential for characterizing the effect of compounds on specific, heterologously expressed ion channels.

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific human or rat KCNK channel subunit(s) of interest (e.g., KCNK3, KCNK9). Mock-injected or water-injected oocytes serve as controls. Injected oocytes are incubated for 1-3 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard bath solution (e.g., 20 mM KCl, 78 mM NaCl, 1 mM MgCl₂, 0.3 mM CaCl₂, 5 mM HEPES, pH 7.5).[6]

-

The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

The membrane potential is clamped at a holding potential, typically between -80 mV and +60 mV.[1][4]

-

-

Compound Application: A stable baseline leak current is recorded. Subsequently, hydroxy-α-sanshool is applied via the bath perfusion system at various concentrations.

-

Data Analysis: The degree of current inhibition is measured as the percentage reduction from the baseline current. Dose-response curves are generated by plotting percent inhibition against compound concentration to calculate the IC₅₀ value. Washout periods are used to assess the reversibility of the inhibition.[1]

This method allows for the study of native or expressed channels in the context of a mammalian cell.

-

Cell Culture: Primary sensory neurons (e.g., from dorsal root ganglia) or other relevant neuronal types are cultured on coverslips.[1]

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 4-8 MΩ and filled with an intracellular solution (e.g., 115 mM K-Gluconate, 4 mM NaCl, 2 mM ATP-Mg, 0.3 mM GTP-NaCl, 40 mM HEPES).[7]

-

Seal Formation and Whole-Cell Configuration:

-

A pipette is lowered onto the surface of a neuron, and light positive pressure is applied.[8]

-

Upon contact, the pressure is released, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

A brief pulse of strong suction is then applied to rupture the membrane patch, establishing the whole-cell configuration, which allows electrical access to the entire cell.[9]

-

-

Recording and Analysis:

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).[1]

-

Hydroxy-α-sanshool is applied to the bath, and the resulting change in holding current is recorded. An inward current (or reduction of outward current) indicates inhibition of potassium channels.

-

Experimental and Logical Workflows

Visualizing the experimental process and the logic of compound screening is crucial for experimental design and interpretation.

The diagram below outlines the typical workflow for identifying and quantifying the activity of a compound like α-sanshool on KCNK channels.

The differential activity of geometric isomers of sanshool provides insight into the structural requirements for KCNK channel inhibition, which is valuable for drug design. Hydroxy-α-sanshool (HAS) and hydroxy-β-sanshool (HBS) show distinct selectivity profiles.

This selectivity suggests that the specific geometry of the alkylamide side chain is critical for interaction with KCNK9 and KCNK18, while the binding site on KCNK3 is more permissive.[4][10] This information is pivotal for the rational design of more selective KCNK channel modulators.

References

- 1. Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels. | Sigma-Aldrich [sigmaaldrich.com]

- 3. The Background K+ Channel TRESK in Sensory Physiology and Pain | MDPI [mdpi.com]

- 4. Hydroxy-α sanshool induces colonic motor activity in rat proximal colon: a possible involvement of KCNK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels | Semantic Scholar [semanticscholar.org]

- 6. Opening and Closing of KcnkØ Potassium Leak Channels Is Tightly Regulated - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Patch Clamp Protocol [labome.com]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. Hydroxy-α sanshool induces colonic motor activity in rat proximal colon: a possible involvement of KCNK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioavailability and Metabolic Pathways of Alpha-Sanshool: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-sanshool is a bioactive alkylamide found in plants of the Zanthoxylum genus, notably Sichuan pepper. It is responsible for the characteristic tingling and numbing sensation, known as paresthesia, associated with the consumption of these spices. Beyond its culinary uses, this compound and its derivatives, particularly hydroxy-α-sanshool (HAS), have garnered significant interest in the scientific community for their potential pharmacological activities, including anti-inflammatory, neuroprotective, and metabolic regulatory effects.[1] This technical guide provides an in-depth overview of the current understanding of the bioavailability and metabolic pathways of this compound, with a primary focus on its major active form, hydroxy-α-sanshool, for which the most robust scientific data is available.

Bioavailability and Pharmacokinetics

The systemic exposure and efficacy of this compound are dictated by its absorption, distribution, metabolism, and excretion (ADME) properties. While data specifically on this compound is limited, studies on hydroxy-α-sanshool (HAS) in rodent models provide valuable insights into its pharmacokinetic profile.

In Vivo Pharmacokinetics in Rats (Oral Administration)

Following oral administration in Sprague-Dawley rats, HAS is rapidly absorbed.[1] The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Dose | 10 | mg/kg | [1] |

| Cmax | 1253 ± 1075 | ng/mL | [1] |

| Tmax | 0.75 | h | [1] |

| AUC(0-t) | 2714 ± 1637 | h*ng/mL | [1] |

| t1/2 | 1.02 | h | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.

These findings suggest that HAS is readily available in the systemic circulation after oral intake, with a relatively short half-life indicating rapid elimination.

Metabolic Pathways

The biotransformation of sanshools is a critical determinant of their bioactivity and clearance. In vitro studies using human and animal liver preparations have identified key enzymatic pathways involved in the metabolism of hydroxy-α-sanshool.

In Vitro Metabolism

The metabolic stability of HAS has been investigated in liver microsomes and hepatocytes from various species. These studies indicate that HAS is metabolized at a moderate rate, with notable species differences.

Table 2.1: Metabolic Stability of Hydroxy-α-Sanshool in Liver Microsomes

| Species | t1/2 (min) | Intrinsic Clearance (CLint) (mL/min/kg) | Reference |

| Human | 42.92 | 40.50 | [1] |

| Rat | 51.38 | 48.34 | [1] |

| Dog | - | 130.99 | [1] |

| Mouse | - | 165.07 | [1] |

Table 2.2: Metabolic Stability of Hydroxy-α-Sanshool in Hepatocytes

| Species | t1/2 (min) | Intrinsic Clearance (CLint) (mL/min/kg) | Reference |

| Human | 69.59 | 50.67 | [1] |

| Dog | 63.74 | 149.60 | [1] |

Cytochrome P450 (CYP) Involvement

Cytochrome P450 enzymes are the primary drivers of phase I metabolism of HAS. In vitro studies with recombinant human CYP enzymes have shown that HAS has a strong inhibitory effect on CYP2C9 and CYP2D6.[1]

Table 2.3: Inhibitory Effects of Hydroxy-α-Sanshool on Human CYP450 Isoforms

| CYP Isoform | Inhibition | Reference |

| CYP2C9 | Strong | [1] |

| CYP2D6 | Strong | [1] |

The strong inhibition of these two major drug-metabolizing enzymes suggests a potential for drug-herb interactions when sanshool-containing products are co-administered with drugs that are substrates of CYP2C9 or CYP2D6.

Regulation of Metabolic Pathways

The expression and activity of CYP enzymes are regulated by a complex network of nuclear receptors. These ligand-activated transcription factors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), can be activated by xenobiotics, leading to the induction of CYP gene expression. While direct studies on the effect of this compound on these receptors are lacking, it is a plausible mechanism for potential long-term alterations in drug metabolism following sustained consumption of sanshool-containing products.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the ADME properties of this compound and its derivatives.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of a compound in liver microsomes.

Methodology:

-

Preparation of Incubation Mixture: A stock solution of hydroxy-α-sanshool is prepared in a suitable solvent (e.g., DMSO). The final incubation mixture contains liver microsomes (from human or other species), a phosphate (B84403) buffer (pH 7.4), and the test compound at a specified concentration.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

-

Time-Course Incubation: The reaction mixtures are incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.

-

Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

-

Data Analysis: The percentage of the remaining parent compound is plotted against time. The elimination rate constant (k) is determined from the slope of the linear portion of the natural log of the concentration-time curve. The half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a compound.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).

-

Permeability Assessment (Apical to Basolateral): The culture medium in the apical (donor) compartment is replaced with a transport buffer containing the test compound at a known concentration. The basolateral (receiver) compartment contains a drug-free transport buffer. The plate is incubated at 37°C with gentle shaking.

-

Sampling: At predetermined time points, samples are taken from the basolateral compartment and replaced with fresh buffer. A sample is also taken from the apical compartment at the beginning and end of the experiment to assess compound stability and recovery.

-

Permeability Assessment (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the test compound added to the basolateral compartment and samples taken from the apical compartment.

-

Sample Analysis: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the permeable support, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.

CYP450 Inhibition Assay

Objective: To determine the potential of a compound to inhibit the activity of specific CYP450 isoforms.

Methodology:

-

Incubation Setup: The assay is performed using human liver microsomes or recombinant human CYP enzymes. The incubation mixture contains the enzyme source, a specific probe substrate for the CYP isoform of interest, and the test compound at various concentrations.

-

Pre-incubation: The enzyme, buffer, and test compound are pre-incubated at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of NADPH.

-

Incubation: The reaction is allowed to proceed for a specific time, which is within the linear range of metabolite formation.

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent.

-

Sample Analysis: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

-

Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to that of a vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response model.

Conclusion and Future Directions

The available evidence indicates that hydroxy-α-sanshool, a key bioactive component derived from this compound, is rapidly absorbed and metabolized, primarily through pathways involving CYP2C9 and CYP2D6. Its strong inhibitory effect on these enzymes highlights the need for further investigation into potential drug interactions.

A significant knowledge gap remains concerning the direct metabolic fate of this compound and its potential conversion to hydroxy-α-sanshool in vivo. Future research should focus on elucidating the complete metabolic profile of this compound, including the identification of its metabolites and the enzymes responsible for their formation. Furthermore, studies investigating the transcriptional regulation of relevant metabolic enzymes by sanshools will provide a more comprehensive understanding of their long-term effects on drug metabolism. A deeper understanding of the bioavailability and metabolic pathways of this compound and its derivatives is essential for the rational development of these promising natural compounds for therapeutic applications.

References

Alpha-Sanshool Dose-Response in Primary Sensory Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dose-response relationship of alpha-sanshool in primary sensory neurons. It consolidates quantitative data from key studies, details established experimental protocols for investigating its effects, and illustrates the underlying molecular mechanisms and experimental workflows through signaling pathway and process diagrams. This document is intended to serve as a comprehensive resource for researchers in the fields of sensory neuroscience, pharmacology, and drug development.

Introduction: The Dual-Modal Action of a Pungent Compound

This compound is the primary pungent and tingling compound isolated from Szechuan peppercorns (Zanthoxylum piperitum). Its unique sensory properties, often described as a tingling or buzzing sensation, have made it a subject of significant interest in sensory physiology.[1][2] Research has revealed that this compound exerts its effects on primary sensory neurons through a complex and debated mechanism, primarily involving the modulation of specific ion channels.

Current evidence points to a dual mechanism of action:

-

Inhibition of Two-Pore Domain Potassium (KCNK) Channels: A significant body of research suggests that this compound excites sensory neurons by inhibiting background "leak" potassium channels, specifically KCNK3, KCNK9, and KCNK18. This inhibition leads to membrane depolarization, increasing neuronal excitability.

-

Activation of Transient Receptor Potential (TRP) Channels: Other studies have demonstrated that this compound can directly activate TRP channels, particularly TRPV1 (the capsaicin (B1668287) receptor) and TRPA1. Activation of these non-selective cation channels also leads to depolarization and the sensation of pungency.

This guide will explore the dose-dependent nature of these interactions and provide the methodological framework for their investigation.

Quantitative Dose-Response Data

The following tables summarize the key quantitative data from studies investigating the effects of this compound on primary sensory neurons and heterologously expressed ion channels.

| Parameter | Value | Cell Type | Measurement Technique | Reference |

| IC₅₀ | 69.5 ± 5.3 µM | Mouse Trigeminal Neurons | Whole-Cell Voltage-Clamp | [2] |

| IC₅₀ | 30.3 ± 4.9 µM | Xenopus Oocytes | Two-Electrode Voltage-Clamp | [1] |

| IC₅₀ | >100 µM | Xenopus Oocytes | Two-Electrode Voltage-Clamp | [1] |

| IC₅₀ | 50.2 ± 1.9 µM | Xenopus Oocytes | Two-Electrode Voltage-Clamp | [1] |

| EC₅₀ | 5.3 µM | Rat TRPV1-expressing cells | Fluorescence Assay |

Table 1: Half-maximal concentrations (IC₅₀/EC₅₀) of Hydroxy-α-sanshool. This table presents the concentrations at which this compound produces a half-maximal inhibitory or excitatory effect on specific ion channels or neuronal currents.

| Concentration | % of Responsive Neurons | Neuron Type | Experimental Observation | Reference |

| 100 µM | 52.3% | Mouse Trigeminal & DRG Neurons | Calcium Influx | [1][2] |

| 200 µM | Not specified | Cutaneous C fibers | Action Potential Firing | |

| 50 µM (IBA) | 34% | Rat DRG Neurons | Calcium Influx |

Table 2: Neuronal Activation at Specific this compound Concentrations. This table details the percentage of primary sensory neurons that respond to a given concentration of this compound or its analog, IBA (isobutylalkenyl amide).

Signaling Pathways and Logical Relationships

The interaction of this compound with sensory neurons involves a complex interplay of ion channel modulation. The following diagrams, generated using the DOT language, illustrate these pathways and relationships.

Caption: Dual mechanism of action of this compound on sensory neurons.

Caption: Logical workflow for dissecting this compound's mechanism.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the dose-response of this compound in primary sensory neurons.

Primary Sensory Neuron Culture

This protocol is adapted from standard methods for isolating and culturing dorsal root ganglion (DRG) neurons.

Materials:

-

Dissection Medium: Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free.

-

Enzymatic Digestion Solution:

-

Collagenase Type IV (1 mg/mL)

-

Dispase II (2.5 mg/mL) in HBSS

-

-

Culture Medium:

-

Neurobasal-A Medium

-

2% B-27 Supplement

-

1% Penicillin-Streptomycin

-

50 ng/mL Nerve Growth Factor (NGF)

-

10 µM 5-Fluoro-2'-deoxyuridine (FUDR) and 10 µM Uridine (to inhibit non-neuronal cell division)

-

-

Coating Solution: Poly-D-lysine (100 µg/mL) followed by Laminin (20 µg/mL).

-

Equipment: Stereomicroscope, fine dissection tools, 15 mL conical tubes, 35 mm culture dishes, glass coverslips, centrifuge, 37°C incubator with 5% CO₂.

Procedure:

-

Coating Coverslips: Coat glass coverslips with Poly-D-lysine for 2 hours at 37°C. Wash three times with sterile water. Then, coat with Laminin for at least 2 hours at 37°C before plating neurons.

-

Dissection: Euthanize mice according to approved institutional protocols. Dissect dorsal root ganglia from the spinal column under a stereomicroscope and place them in ice-cold HBSS.

-

Enzymatic Digestion: Transfer the ganglia to the Collagenase/Dispase solution and incubate for 45-60 minutes at 37°C.

-

Mechanical Dissociation: Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is achieved.

-

Plating: Centrifuge the cell suspension, resuspend the pellet in culture medium, and plate the neurons onto the coated coverslips in 35 mm dishes.

-

Maintenance: Incubate the cultures at 37°C in a 5% CO₂ atmosphere. Change half of the medium every 2-3 days. Neurons are typically ready for experiments within 24-48 hours.

Ratiometric Calcium Imaging

This protocol details the measurement of intracellular calcium ([Ca²⁺]i) changes in response to this compound using the fluorescent indicator Fura-2 AM.

Materials:

-

Fura-2 AM Stock Solution: 50 µg Fura-2 AM in 50 µL DMSO (1 mM).

-

Loading Buffer: HBSS containing 2 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Recording Buffer: HBSS with 2 mM CaCl₂.

-

This compound Solutions: Prepare a stock solution in DMSO and dilute to final concentrations in recording buffer.

-

Equipment: Inverted fluorescence microscope with excitation filter wheel (340 nm and 380 nm), emission filter (~510 nm), digital camera, and imaging software.

Procedure:

-

Dye Loading: Wash cultured neurons once with HBSS. Incubate the cells in the loading buffer for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells three times with recording buffer and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.

-

Imaging:

-

Mount the coverslip onto the microscope's recording chamber and perfuse with recording buffer.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm every 2-5 seconds.

-

Apply different concentrations of this compound via the perfusion system.

-

At the end of the experiment, apply a high potassium (e.g., 50 mM KCl) solution to identify viable neurons, followed by a calcium ionophore (e.g., Ionomycin) in the presence of high and then zero calcium (with EGTA) to obtain maximum (R_max) and minimum (R_min) fluorescence ratios for calibration.

-

-

Data Analysis:

-

Select regions of interest (ROIs) over individual neuron cell bodies.

-

Calculate the ratio of fluorescence intensity at 340 nm excitation to that at 380 nm (F340/F380) for each time point.

-

An increase in the F340/F380 ratio indicates an increase in intracellular calcium. The Grynkiewicz equation can be used to convert these ratios to absolute [Ca²⁺]i values.

-

Caption: Experimental workflow for calcium imaging in sensory neurons.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes how to measure the effect of this compound on potassium currents in primary sensory neurons.

Materials:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.1 Na-GTP (pH 7.3 with KOH).

-

Equipment: Inverted microscope with manipulators, patch-clamp amplifier, digitizer, data acquisition software (e.g., pCLAMP), borosilicate glass capillaries for pipette pulling.

Procedure:

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Cell Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope and perfuse with external solution.

-

Giga-seal Formation: Approach a neuron with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, achieving electrical and diffusional access to the cell interior.

-

Recording:

-

Switch the amplifier to voltage-clamp mode.

-

Hold the neuron at a holding potential of -60 mV.

-

Apply a voltage-step protocol (e.g., steps from -100 mV to +40 mV in 20 mV increments) to elicit voltage-gated currents and measure the steady-state "leak" current.

-

Establish a stable baseline recording of the currents.

-

Perfuse the chamber with various concentrations of this compound and repeat the voltage-step protocol to record changes in the currents. Inhibition of the outward steady-state current at positive potentials is indicative of KCNK channel blockade.

-

-

Data Analysis:

-

Measure the amplitude of the sanshool-sensitive current (the difference between the current before and during drug application).

-

Plot the percentage of current inhibition against the this compound concentration to generate a dose-response curve and calculate the IC₅₀.

-

Conclusion and Future Directions

The dual action of this compound on both KCNK and TRP channels provides a compelling explanation for its unique sensory profile, combining tingling, numbing, and pungent sensations. The dose-response data indicate that its effects occur in the low to mid-micromolar range. Understanding this complex pharmacology is crucial for leveraging this compound as a tool to study sensory neuron function and for the potential development of novel analgesics or sensory modulators.

Future research should focus on:

-

Precisely quantifying the relative contribution of KCNK and TRP channels to the overall neuronal response at different concentrations.

-

Investigating the effects of this compound on specific subpopulations of sensory neurons to better correlate its molecular actions with distinct sensory modalities.

-

Exploring the structure-activity relationship of sanshool analogs to develop more selective modulators of KCNK or TRP channels for therapeutic applications.

The methodologies and data presented in this guide offer a solid foundation for pursuing these and other questions in the fascinating field of somatosensation.

References

In Vitro Toxicology of Alpha-Sanshool: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-sanshool, a bioactive alkylamide primarily found in Zanthoxylum species, is responsible for the characteristic tingling and numbing sensation of Szechuan pepper. Beyond its culinary uses, this compound has garnered significant interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the in vitro toxicological assessment of this compound, summarizing current knowledge on its cytotoxicity, genotoxicity, and the underlying molecular mechanisms. The available data suggests that this compound exhibits a variable cytotoxic profile dependent on cell type and concentration. While extracts of Zanthoxylum piperitum have not shown genotoxic potential in preliminary studies, specific data on isolated this compound is limited. Mechanistically, this compound has been shown to modulate key signaling pathways, including the PI3K/Akt and Nrf2 pathways, which are critically involved in cell survival, apoptosis, and oxidative stress responses. This document aims to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways to aid in the ongoing research and development of this compound-based therapeutics.

Cytotoxicity Assessment

The in vitro cytotoxicity of this compound has been evaluated across various cell lines, with results indicating a dose-dependent effect. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are crucial metrics for quantifying a compound's potency.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic and bio-active concentrations of sanshool compounds from in vitro studies.

| Compound | Cell Line/Target | Assay | Endpoint | Concentration | Reference |

| Hydroxy-γ-sanshool | HCT-116 | CCK-8 | IC50 | 88.01 µM | [1] |

| Hydroxy-γ-sanshool | Normal intestinal cells | CCK-8 | IC50 | 481.52 µM | [1] |

| Hydroxy-α-sanshool | TRPA1 | Ca2+ influx | EC50 | 69 µM | [2][3] |

| Hydroxy-α-sanshool | TRPV1 | Ca2+ influx | EC50 | 1.1 µM | [2][3] |

| γ-sanshool | rat TRPV1 | - | EC50 | 5.3 µM | [4] |

Note: Data on this compound specifically is limited; some data presented is for related sanshool compounds.

Genotoxicity Assessment

The genotoxic potential of a compound is a critical aspect of its toxicological profile, assessing its ability to damage genetic material.

Ames Test